



Application Notes and Protocols for Peptide Conjugation using Fmoc-aminooxy-PEG4-acid

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Compound of Interest		
Compound Name:	Fmoc-aminooxy-PEG4-acid	
Cat. No.:	B607491	Get Quote

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Introduction

Fmoc-aminooxy-PEG4-acid is a heterobifunctional linker designed for the versatile and efficient conjugation of peptides to other molecules. This linker incorporates a fluorenylmethyloxycarbonyl (Fmoc)-protected aminooxy group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This combination of features enables a sequential and chemoselective conjugation strategy, making it a valuable tool in drug development, proteomics, and various bioconjugation applications.

The carboxylic acid allows for the formation of a stable amide bond with primary amines on a peptide, such as the N-terminal amine or the side chain of a lysine residue. The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the peptide and the conjugated molecule.[1] Following amide bond formation, the Fmoc protecting group can be removed under basic conditions to reveal the aminooxy group, which can then react with an aldehyde or ketone to form a stable oxime linkage. This bioorthogonal oxime ligation is highly specific and can be performed under mild conditions, ensuring the integrity of the biomolecules involved.[2]

This document provides detailed protocols for the use of **Fmoc-aminooxy-PEG4-acid** in peptide conjugation, including peptide synthesis, linker activation and coupling, Fmoc deprotection, and subsequent oxime ligation. It also includes information on the purification and



characterization of the final conjugate, as well as an example of its application in the development of Proteolysis Targeting Chimeras (PROTACs).

Data Presentation

The following table summarizes typical yields and purities that can be expected at various stages of the peptide conjugation process using **Fmoc-aminooxy-PEG4-acid**. These values are representative and may vary depending on the specific peptide sequence, conjugation partner, and reaction conditions.

Step	Parameter	Typical Value	Reference(s)
Solid-Phase Peptide Synthesis (SPPS)	Crude Peptide Purity	>90%	[3][4]
Overall Yield	50-70%	[5]	
Amide Coupling of Linker	Coupling Efficiency	>95%	[6]
Fmoc Deprotection	Deprotection Efficiency	>99%	[4]
Oxime Ligation	Conjugation Efficiency	>95%	[2][7]
Final Purified Conjugate	Overall Yield	30-50%	[5]
Final Purity	>98%	[5]	

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Target Peptide

This protocol describes the synthesis of a peptide on a solid support using Fmoc chemistry.

Materials:

Fmoc-protected amino acids

Methodological & Application



- Rink Amide resin (for C-terminal amide peptides)[8]
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling: a. In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to activate the amino acid. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.



- Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin
 with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove
 side-chain protecting groups.
- Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.
 Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: On-Resin Amide Coupling of Fmocaminooxy-PEG4-acid

This protocol describes the coupling of the linker to the N-terminus of the resin-bound peptide.

Materials:

- Peptide-on-resin (from Protocol 1, after final Fmoc deprotection)
- Fmoc-aminooxy-PEG4-acid
- HBTU/HOBt/DIPEA
- DMF

Procedure:

- Activation: In a separate vial, dissolve Fmoc-aminooxy-PEG4-acid (2 equivalents relative to resin loading), HBTU (1.9 equivalents), and HOBt (2 equivalents) in DMF. Add DIPEA (4 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
- Coupling: Add the activated linker solution to the peptide-on-resin. Agitate the mixture for 2-4 hours at room temperature.
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.



 Cleavage and Purification: Cleave the peptide-linker conjugate from the resin and purify as described in Protocol 1, steps 6-8.

Protocol 3: One-Pot Fmoc Deprotection and Oxime Ligation

This protocol describes a streamlined procedure for the deprotection of the Fmoc group and subsequent oxime ligation to an aldehyde- or ketone-containing molecule.[2][7][9]

Materials:

- Fmoc-protected aminooxy-PEG4-peptide conjugate (from Protocol 2)
- Aldehyde- or ketone-containing molecule (e.g., a small molecule drug, a labeling reagent)
- Piperidine
- Anhydrous DMF
- Trifluoroacetic acid (TFA)
- Aniline (as catalyst)
- Acetic acid (optional, for reactions with ketones)[8]

Procedure:

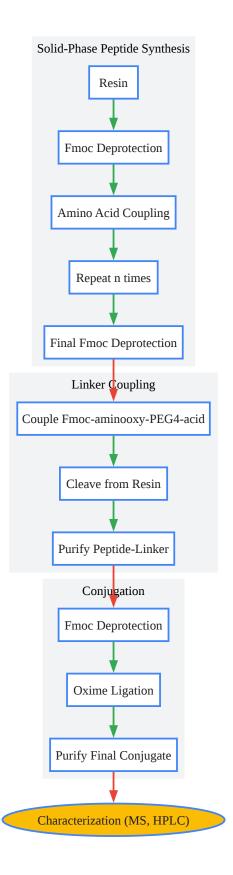
- Fmoc Deprotection: Dissolve the Fmoc-aminooxy-PEG4-peptide in anhydrous DMF. Add
 20% piperidine in DMF and incubate for 10-15 minutes at room temperature.
- Quenching: Quench the deprotection reaction by adding a small amount of TFA.
- Oxime Ligation: a. To the reaction mixture, add the aldehyde- or ketone-containing molecule (1.5-2 equivalents). b. Add aniline (2-5 equivalents) as a catalyst. For less reactive ketones, the reaction can be performed in acetic acid.[8] c. Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress by RP-HPLC and MS.
- Purification: Purify the final peptide conjugate by RP-HPLC.



• Characterization: Characterize the purified conjugate by MS to confirm the molecular weight and by analytical RP-HPLC to determine purity.

Visualizations Experimental Workflow





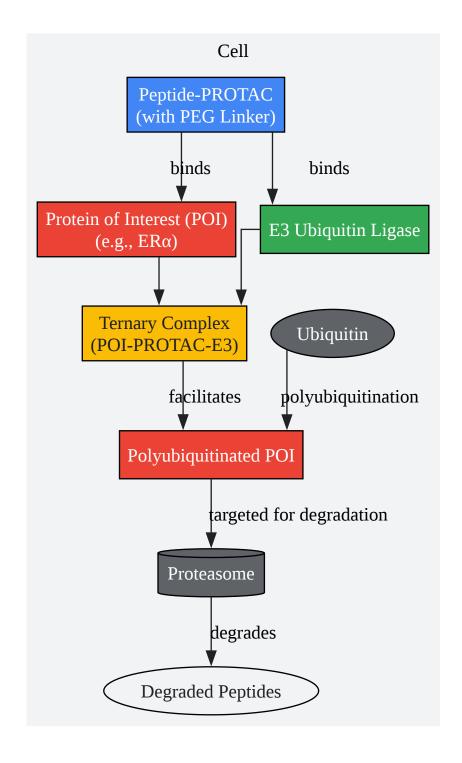
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Caption: Experimental workflow for peptide conjugation using Fmoc-aminooxy-PEG4-acid.



Application Example: PROTAC Signaling Pathway

The following diagram illustrates the mechanism of action of a peptide-based PROTAC (p-PROTAC) that utilizes a PEG linker to induce the degradation of a target protein of interest (POI), such as Estrogen Receptor Alpha (ERα).[9]





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Caption: Mechanism of action of a peptide-based PROTAC utilizing a PEG linker.

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